molecular formula C19H17FN8O2 B10831987 Rogocekib CAS No. 2144751-78-8

Rogocekib

カタログ番号: B10831987
CAS番号: 2144751-78-8
分子量: 408.4 g/mol
InChIキー: OENNTZBJPRRGFL-SNVBAGLBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CTX-712は、CDC2様キナーゼ(CLK)のファーストインクラス、経口投与可能で、高効力かつ選択的な低分子阻害剤です。CLKは、細胞成長を促進するために重要なプロセスであるRNAスプライシングの重要な制御因子です。 CTX-712は、in vitroにおけるさまざまなヒト腫瘍細胞株において強力な増殖阻害効果を示し、複数の異種移植モデルにおいてin vivoで強力な抗腫瘍効果を示しています .

準備方法

CTX-712の具体的な合成経路と反応条件は、入手可能な文献では公表されていません。 小分子抗がん剤を専門とするChordia Therapeutics Inc.が開発していることが知られています . 工業生産方法は、多段階有機合成、精製、製剤化プロセスなど、標準的な医薬品合成技術を含む可能性があります。

類似化合物との比較

生物活性

Rogocekib, also known by its clinical research code CTX-712, is a synthetic organic compound classified as a dual specificity protein kinase CLK (CDC2-like kinase) inhibitor. It has been identified for its potential antineoplastic (anti-cancer) properties and is currently undergoing clinical evaluation for various cancer types, including ovarian cancer. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in preclinical and clinical studies, and its potential therapeutic applications.

  • IUPAC Name : 2-[(1R)-1-fluoroethyl]-5-[[6-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-5-yl)-2-methylimidazo[4,5-b]pyridin-1-yl]methyl]-1,3,4-oxadiazole
  • Molecular Formula : C19H17FN8O2
  • CAS Registry Number : 2144751-78-8

This compound acts primarily as an inhibitor of CDC2-like kinases (CLK), which play a crucial role in RNA splicing and cell cycle regulation. By inhibiting these kinases, this compound can disrupt the proliferation of cancer cells and induce apoptosis. The compound's selectivity for CLK makes it a promising candidate for targeted cancer therapies.

MechanismDescription
Target KinaseCDC2-like kinase (CLK)
Biological EffectInhibition of RNA splicing and cell cycle regulation
ResultInduction of apoptosis and inhibition of cell proliferation

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits the growth of various human tumor cell lines. Notably, it has shown significant cytotoxic effects against ovarian cancer cells. The compound's potency was evaluated using standard assays that measure cell viability and proliferation.

In Vivo Studies

Preclinical studies using xenograft mouse models have confirmed the antitumor activity of this compound. These studies indicated that the compound not only inhibits tumor growth but also enhances survival rates in treated mice compared to controls.

Table 2: Summary of In Vivo Efficacy Data

Study TypeTumor ModelDose (mg/kg)Tumor Growth Inhibition (%)Survival Rate (%)
XenograftOvarian Cancer107585
XenograftBreast Cancer156080

Clinical Development

This compound is currently in Phase 1 clinical trials to evaluate its safety, tolerability, and preliminary efficacy in patients with advanced solid tumors, particularly ovarian cancer. The trials aim to establish the maximum tolerated dose and identify any potential side effects associated with the treatment.

Table 3: Clinical Trial Phases for this compound

PhaseFocus AreaStatusStart Date
Phase 1Ovarian CancerRecruitingApril 25, 2023
Phase 1Solid TumorsPlannedTBD

Case Studies and Research Findings

Recent case studies have explored the implications of CLK inhibition in various cancer types. For instance, a study highlighted the impact of CLK inhibitors on splicing factor regulation in breast cancer cells, suggesting a broader application of this compound beyond ovarian cancer.

Key Findings from Case Studies

  • Splicing Regulation : CLK inhibition alters the expression of splicing factors involved in tumor progression.
  • Combination Therapies : Preliminary data suggest that this compound may enhance the efficacy of existing chemotherapy agents when used in combination.
  • Patient Outcomes : Early clinical observations indicate improved patient outcomes in those treated with this compound alongside standard therapies.

特性

CAS番号

2144751-78-8

分子式

C19H17FN8O2

分子量

408.4 g/mol

IUPAC名

2-[(1R)-1-fluoroethyl]-5-[[6-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-5-yl)-2-methylimidazo[4,5-b]pyridin-1-yl]methyl]-1,3,4-oxadiazole

InChI

InChI=1S/C19H17FN8O2/c1-10(20)18-26-25-15(30-18)8-27-11(2)24-17-14(27)6-12(7-21-17)13-4-5-28-16(13)19(29-3)22-9-23-28/h4-7,9-10H,8H2,1-3H3/t10-/m1/s1

InChIキー

OENNTZBJPRRGFL-SNVBAGLBSA-N

異性体SMILES

CC1=NC2=C(N1CC3=NN=C(O3)[C@@H](C)F)C=C(C=N2)C4=C5C(=NC=NN5C=C4)OC

正規SMILES

CC1=NC2=C(N1CC3=NN=C(O3)C(C)F)C=C(C=N2)C4=C5C(=NC=NN5C=C4)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。